1-Chloro-4-isopropoxy-2-methylbenzene
Description
1-Chloro-4-isopropoxy-2-methylbenzene is a monosubstituted benzene derivative with a chloro group at position 1, an isopropoxy (ether) group at position 4, and a methyl group at position 2. Its molecular formula is C₁₀H₁₃ClO, yielding a molecular weight of approximately 184.45 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (isopropoxy, methyl) substituents, creating a unique electronic environment that influences its physicochemical behavior and reactivity.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
InChI Key |
YIVIEPYJERTAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the isopropoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-methoxy-4-isopropoxy-2-methylbenzene.
Oxidation: Products include 1-chloro-4-isopropoxy-2-methylbenzaldehyde.
Reduction: Products include 1-isopropoxy-2-methylbenzene.
Scientific Research Applications
1-Chloro-4-isopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The positional arrangement and nature of substituents differentiate 1-Chloro-4-isopropoxy-2-methylbenzene from analogs such as 1-Chloro-2-isopropyl-4-methylbenzene (CAS 15146-00-6) and 1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8) . Key differences include:
- Functional groups: The target compound features an isopropoxy group (ether), while analogs have isopropyl groups (alkyl).
- Substituent positions : Chloro and methyl groups occupy distinct positions (1-Cl, 4-OCH(CH₃)₂, 2-CH₃ in the target vs. 1-Cl, 2-CH(CH₃)₂, 4-CH₃ or 1-Cl, 3-CH(CH₃)₂, 4-CH₃ in analogs), altering steric and electronic effects.
Physical and Thermochemical Properties
Table 1 summarizes critical data for comparison:
The target compound’s higher molecular weight (~184.45 g/mol vs. 168.66 g/mol in analogs) stems from the oxygen atom in the isopropoxy group.
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